3,4,5-trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a pyrrole moiety
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with 4-(1H-pyrrol-1-yl)benzylamine under basic conditions to form the desired benzamide.
Chemical Reactions Analysis
3,4,5-Trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The methoxy groups can be substituted under specific conditions, such as demethylation using boron tribromide (BBr3).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and demethylating agents like BBr3. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5-Trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: It is used in research to understand its effects on various biological pathways, including its potential anti-inflammatory and anti-microbial properties.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with cellular proteins and enzymes. It is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with other molecular targets, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer effects .
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can be compared with other compounds containing the trimethoxyphenyl group:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
The uniqueness of this compound lies in its specific structural features, such as the combination of the trimethoxyphenyl group and the pyrrole moiety, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H22N2O4/c1-25-18-12-16(13-19(26-2)20(18)27-3)21(24)22-14-15-6-8-17(9-7-15)23-10-4-5-11-23/h4-13H,14H2,1-3H3,(H,22,24) |
InChI Key |
HTAMEHQCQYNYOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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